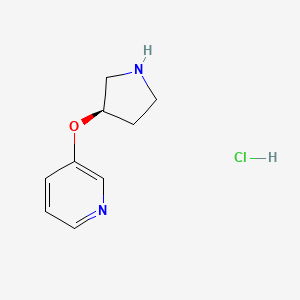

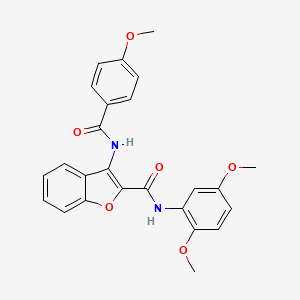

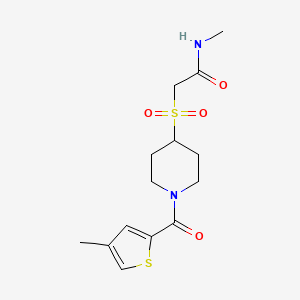

Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate

説明

“Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate” is a compound that belongs to the quinoline family . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a significant role in medicinal chemistry as a scaffold for drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. They include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds . The specific reactions for “Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate” are not directly available.科学的研究の応用

Synthesis of Coumarin Derivatives

Coumarin derivatives are known for their biological activity and are valuable in the development of fluorescent probes. The compound can serve as a precursor in the synthesis of various coumarin derivatives, which have applications ranging from clinical medicine to proprietary medicinal research . For example, certain derivatives are used as choleretic drugs or studied for their antibacterial and antioxidant properties .

Development of Fluorescent Probes

Due to the strong fluorescence of coumarin derivatives, Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate can be utilized in the creation of fluorescent probes. These probes have significant value in biological assays, where they can be used to track biological processes or detect the presence of specific molecules .

Anticancer Research

Some coumarin derivatives exhibit anticancer properties. The subject compound could be used to synthesize new derivatives that may inhibit the proliferation and metastasis of cancer cells, offering a pathway for the development of novel anticancer drugs .

Antibacterial and Antioxidant Applications

The antibacterial and antioxidant activities of coumarin derivatives make them potential candidates for the development of new drugs. Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate could be a key intermediate in the synthesis of compounds with these properties .

Synthesis of Heterocycles

This compound can be involved in the synthesis of four-membered to seven-membered heterocycles, which are structures present in many biologically active molecules. These heterocycles have unique applications in pharmaceuticals and can lead to the discovery of new drugs .

Industrialized Production of Pharmaceuticals

The stability of the coumarin motif allows for its derivatives to be used in industrialized production. Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate could be used to produce coumarin-based drugs on an industrial scale, optimizing the production process and improving yields .

特性

IUPAC Name |

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(14)9(15)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNGHWPJTUTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6,7-difluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzhydrylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2954552.png)

![4-(5-amino-1,3,6-trioxo-3,3a-dihydro-1H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(6H,11bH,11cH)-yl)-N-methylbenzamide](/img/structure/B2954553.png)

![3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2954559.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![N-(4-(3-methoxypiperidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2954569.png)

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)